2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl) derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. This method allows for the introduction of various substituents on the benzothiazole ring, enabling the exploration of structure-activity relationships and the synthesis of analogs with enhanced biological activities .
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenyl) derivatives has been characterized through X-ray diffraction studies. These analyses reveal that such compounds can crystallize in different crystal systems, with the presence of various functional groups influencing the overall molecular conformation and the potential for forming intermolecular interactions.
Chemical Reactions Analysis
Benzothiazoles undergo various chemical reactions, including N- and C-oxidation, which can significantly influence their biological activities. The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds, such as solubility, stability, and bioavailability, without compromising their biological activity.
Physical and Chemical Properties Analysis
The physical properties of benzothiazole derivatives, including solubility and stability, are crucial for their formulation and therapeutic application. Prodrug strategies have been employed to address formulation challenges and improve the delivery of these compounds, particularly for parenteral administration.
Scientific Research Applications
Synthesis and Chemical Properties
- Biginelli Condensation : This compound and its derivatives are often synthesized using Biginelli condensation, a multi-component chemical reaction producing dihydropyrimidinones. This method is efficient and yields high-quality compounds (Li Gong-chun, 2010; H. Kefayati et al., 2009).
- Variations in Synthesis : Different methods and catalysts like TMSCl, Co(OAc)2.4H2O, and cellulose sulfuric acid have been employed to synthesize variants of these compounds, highlighting their chemical versatility (Peng Qiu-jin, 2010; A. Rajack et al., 2013).
Biological and Pharmacological Applications
- Antimicrobial Activity : Some derivatives have demonstrated potent antimicrobial activity, indicating potential use in developing new antimicrobial agents (N. N. Kansagara et al., 2010; Muralidharan et al., 2019).
- Interaction with Human Serum Albumin : The binding interactions with human serum albumin have been studied, which is crucial for understanding drug delivery mechanisms (Gongke Wang et al., 2011).
- Potential Antitumor Agents : Certain derivatives of this compound have been evaluated for their potential as antitumor agents, showing promise in inhibiting tumor cell growth (Gongke Wang et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including cytochrome p450 enzymes
Mode of Action
It has been suggested that similar compounds may interact with their targets and cause changes at the cellular level . For instance, some compounds have been shown to induce and be biotransformed by cytochrome P450 1A1 to putative active, as well as inactive metabolites .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Pharmacokinetics
For instance, some compounds have been shown to be rapidly and quantitatively reverted to their parent amine in mice, rats, and dogs in vivo .
Result of Action
Similar compounds have been shown to have potent antitumor properties in vitro and in vivo .
Properties
IUPAC Name |
2-(4-aminophenyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORZWQNHAIEWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210370-42-5 | |
Record name | 2-(4-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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